molecular formula C16H19NO4 B2686626 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide CAS No. 2097902-26-4

2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide

Cat. No.: B2686626
CAS No.: 2097902-26-4
M. Wt: 289.331
InChI Key: OLGBDUNAPMXCSZ-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide” is an organic compound containing a furan ring, a phenyl ring, an ethoxy group, a hydroxyethyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the furan and phenyl rings would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan ring, the phenyl ring, and the various functional groups. For example, the furan ring is known to participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could enhance its solubility in organic solvents .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the importance of understanding the metabolic pathways of related compounds. These pathways involve complex activation processes leading to potentially DNA-reactive products. Such insights could be valuable in assessing the toxicological aspects of structurally related compounds (Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis

Research on chemoselective acetylation of 2-aminophenol using immobilized lipase for synthesizing antimalarial drug intermediates suggests potential applications in drug synthesis and modification. The study underscores the significance of selecting suitable acyl donors and optimizing reaction conditions for achieving desired outcomes, which could be relevant for modifying or synthesizing compounds like 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide for specific pharmacological properties (Magadum & Yadav, 2018).

Heteroaromatic Decarboxylative Claisen Rearrangement

A study on the decarboxylative Claisen rearrangement of heteroaromatic compounds presents a synthetic route to 2,3-disubstituted heteroaromatic products. Such reactions are crucial for constructing complex molecular architectures, suggesting the potential for synthesizing advanced materials or pharmaceuticals from furan-containing compounds like this compound (Craig et al., 2005).

Crystal Structure and Anion Coordination

The study of different spatial orientations of amide derivatives on anion coordination, highlighting the significance of molecular geometry in the self-assembly and functional properties of materials, could inform research into the potential applications of this compound in materials science or catalysis (Kalita & Baruah, 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

2-ethoxy-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-20-11-16(19)17-10-14(18)12-5-7-13(8-6-12)15-4-3-9-21-15/h3-9,14,18H,2,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGBDUNAPMXCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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